molecular formula C19H12BrClF3N5O3 B2935666 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 1053076-15-5

2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2935666
CAS No.: 1053076-15-5
M. Wt: 530.69
InChI Key: CDJSRKIQAFONOW-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide features a polycyclic pyrrolo-triazole core fused with a 1,2,3-triazole ring. Key structural attributes include:

  • 4-Bromophenyl substituent at position 5 of the pyrrolo-triazole system, introducing steric bulk and electron-withdrawing effects .
  • Dioxo groups at positions 4 and 6, which may enhance hydrogen-bonding interactions in biological systems.

While direct spectroscopic or synthetic data for this compound is unavailable in the provided evidence, comparisons with structurally related analogs (e.g., triazole derivatives and halogenated heterocycles) offer insights into its properties.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClF3N5O3/c20-10-2-4-11(5-3-10)29-17(31)15-16(18(29)32)28(27-26-15)8-14(30)25-13-7-9(19(22,23)24)1-6-12(13)21/h1-7,15-16H,8H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJSRKIQAFONOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Spectroscopic Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 4-Bromophenyl, 2-chloro-5-(trifluoromethyl)phenyl ~568 (estimated) NH (~3300), C=O (~1700) Aromatic H: 6.10–8.01 (m, overlapping signals)
: Compound 6m 1,2,4-Triazole-thione 4-Bromophenyl, 2-methylphenyl 464 NH (3319), C=S (1212) Triazole H: 9.51 (s); CH3: 2.55 (s)
: Chloro-fluoro analog Pyrrolo[3,4-d][1,2,3]triazole 3-Chloro-4-fluorophenyl, 2,3-dimethylphenyl ~530 (estimated) NH (~3300), C=O (~1700) Aromatic H: Similar splitting patterns
Key Observations:

Halogen Effects :

  • The 4-bromo substituent (Target) vs. 3-chloro-4-fluoro () alters electronic properties. Bromine’s larger atomic radius may increase steric hindrance in binding interactions.
  • The trifluoromethyl group (Target) enhances lipophilicity compared to ’s methyl group, improving membrane permeability .

Spectroscopic Signatures :

  • NH Stretches : All compounds show NH stretches near 3300 cm⁻¹, consistent with amide/thione groups .
  • Aromatic Protons : Broad multiplet signals (δ 6.10–8.01 ppm) suggest complex splitting due to halogenated aryl groups .

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